

An In-depth Technical Guide to Amino-PEG9-acid

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Compound of Interest

Compound Name: Amino-PEG9-acid

Cat. No.: B605474

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amino-PEG9-acid**, a heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a critical resource for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, applications, and reaction protocols. This molecule is frequently employed in bioconjugation, drug delivery systems, and surface modification to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents and other molecules.

Core Properties of Amino-PEG9-acid

Amino-PEG9-acid is a hydrophilic spacer molecule featuring a terminal primary amine group and a terminal carboxylic acid group, separated by a nine-unit polyethylene glycol chain. This unique structure allows for the sequential or orthogonal conjugation of two different molecules. The PEG chain imparts increased hydrophilicity to the conjugated molecule, which can improve solubility in aqueous media, reduce immunogenicity, and enhance in vivo stability.^{[1][2][3]}

Physicochemical and Quantitative Data

The key quantitative data for **Amino-PEG9-acid** are summarized in the table below, compiled from various suppliers. Minor variations in molecular weight may be observed depending on the supplier and the salt form.

Property	Value	References
Molecular Weight (g/mol)	484.6 - 485.57	[1] [4]
Molecular Formula	C ₂₁ H ₄₃ NO ₁₁	
CAS Number	1191079-83-0	
Purity	>95% - 98%	
Appearance	Liquid or low-melting solid	
Solubility	Water, DMSO, DMF	
Storage Conditions	-20°C, desiccated	

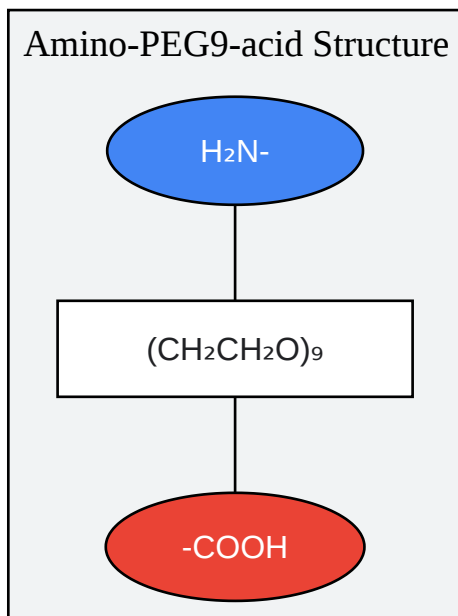
Core Applications in Research and Drug Development

The bifunctional nature of **Amino-PEG9-acid** makes it a versatile tool in a multitude of applications:

- **Antibody-Drug Conjugates (ADCs):** The PEG linker can be used to attach a cytotoxic payload to an antibody, improving the ADC's solubility and pharmacokinetic properties.
- **PROTACs:** It serves as a linker to connect a target-binding ligand and an E3 ligase ligand in Proteolysis Targeting Chimeras (PROTACs).
- **Drug Delivery:** By conjugating it to small molecule drugs, their circulation half-life and solubility can be significantly increased.
- **Surface Modification:** It is used to functionalize nanoparticles and other surfaces to reduce non-specific protein binding and improve biocompatibility.
- **Bioconjugation:** It facilitates the linking of various biomolecules, such as peptides, proteins, and oligonucleotides.

Chemical Reactivity and Signaling Pathways

The terminal amine and carboxylic acid groups provide two distinct reactive handles for conjugation. The primary amine group readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and other carbonyl compounds. The terminal carboxylic acid can be activated, for example with carbodiimides like EDC, to react with primary amines, forming a stable amide bond.



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Figure 1: Simplified structure of **Amino-PEG9-acid**.

Experimental Protocols and Methodologies

Below are detailed protocols for the two primary conjugation reactions involving **Amino-PEG9-acid**. These serve as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Coupling of the Amine Group to an NHS Ester

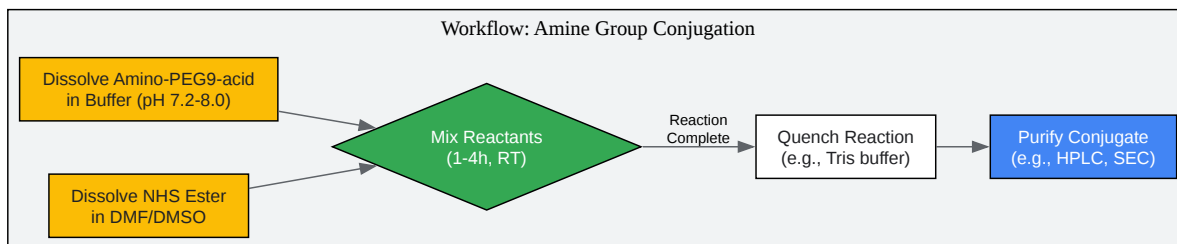
This protocol describes the reaction of the primary amine of **Amino-PEG9-acid** with a molecule containing an N-hydroxysuccinimide (NHS) ester.

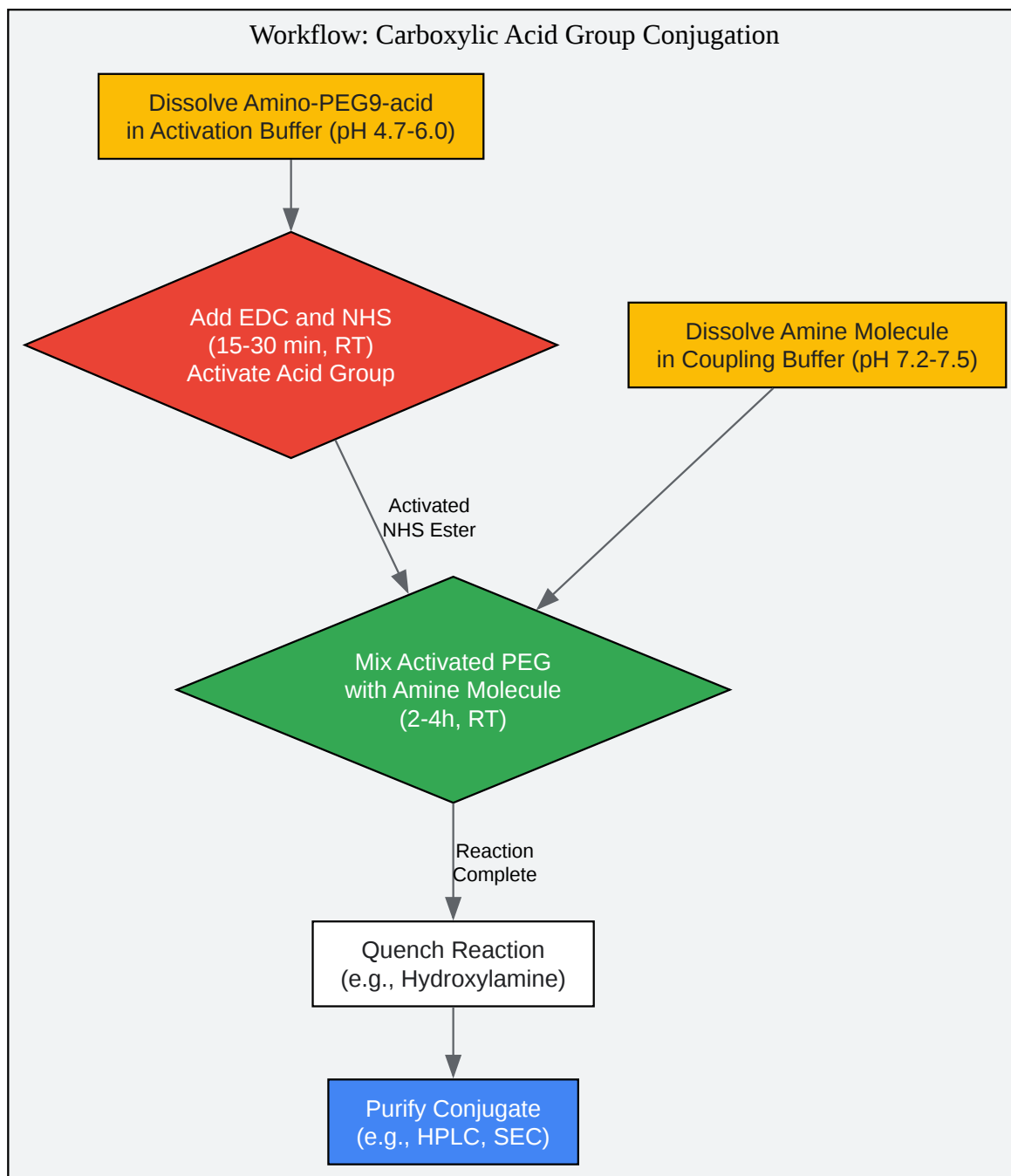
Materials:

- **Amino-PEG9-acid**
- NHS ester-functionalized molecule
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

- Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
- Dissolve **Amino-PEG9-acid** in the reaction buffer.
- Add the dissolved NHS ester solution to the **Amino-PEG9-acid** solution. A molar ratio of 1.5:1 (NHS ester to amine) is a common starting point.
- Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC.
- Once the reaction is complete, quench any unreacted NHS ester by adding the quenching buffer.
- Purify the resulting conjugate using techniques like dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.





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